molecular formula C14H13NO3 B3814282 [4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-pyridinyl]methanol

[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-pyridinyl]methanol

Cat. No.: B3814282
M. Wt: 243.26 g/mol
InChI Key: ZLIBJAKHMCCZCL-UHFFFAOYSA-N
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Description

“4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid” is a benzodioxine . Its molecular formula is C12H14O4 and it has a molecular weight of 222.24 g/mol . The IUPAC name for this compound is 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid .


Synthesis Analysis

The synthetic methodology for a similar compound was initiated by reacting 1,4-benzodioxane-6-amine with 2-bromoacetyl bromide in aqueous alkaline media under dynamic pH control .


Molecular Structure Analysis

The structure of this compound can be represented by the canonical SMILES string: C1COC2=C(O1)C=CC(=C2)CCCC(=O)O .


Physical and Chemical Properties Analysis

This compound has a boiling point of 76-78°C . It has a topological polar surface area of 55.8 Ų and a complexity of 241 . It has one hydrogen bond donor and four hydrogen bond acceptors .

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335. The precautionary statements are P271, P261, P280 .

Properties

IUPAC Name

[4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c16-9-12-7-11(3-4-15-12)10-1-2-13-14(8-10)18-6-5-17-13/h1-4,7-8,16H,5-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLIBJAKHMCCZCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC(=NC=C3)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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